molecular formula C12H22N4O5 B1277396 Tetraalanine CAS No. 926-79-4

Tetraalanine

Cat. No.: B1277396
CAS No.: 926-79-4
M. Wt: 302.33 g/mol
InChI Key: ZHRZLXZJVUFLNY-XAMCCFCMSA-N
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Description

Tetraalanine, also known as this compound, is a useful research compound. Its molecular formula is C12H22N4O5 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformation in Water

Tetraalanine's conformation in aqueous solutions is a notable area of study. Research has shown that cationic this compound adopts a conformation very close to the Ramachandran coordinates of the polyproline II helix (PPII) in water. This is significant for understanding peptide behavior in biological systems (Schweitzer‐Stenner et al., 2004).

Adsorption-Desorption Kinetics

Deuterium magic-angle spinning NMR spectroscopy has been used to investigate the adsorption-desorption kinetics of this compound in mesoporous materials. This study provides insights into the interactions between peptides and surfaces, which is vital in material science and drug delivery systems (Pizzanelli et al., 2005).

Orientation in Liquid Crystals

Research on the orientation of this compound in lyotropic liquid crystals using nuclear magnetic resonance (NMR) has revealed insights into the molecular orientation of peptides in complex environments. This has implications for understanding the behavior of peptides in biological membranes and liquid crystalline materials (Pizzanelli et al., 2005).

Complexation with Technetium

The study of this compound's complexation with technetium has provided insights into the formation of cyclic peptide complexes. Understanding these interactions is significant for the development of radiopharmaceuticals and imaging agents (Bormans et al., 1996).

Molecular Recognition in Methanol

Tetraalaninecalixarene, derived from this compound, demonstrates unique properties of self-association through hydrogen bonding in polar, protic solvents. This research opens new avenues for using calixarenes in molecular recognition in biologically relevant environments (Brewster & Shuker, 2002).

Solid-State Conformations

The study of the solid-state conformations of polyalanine, including this compound, using NMR spectroscopy, has provided essential insights into the conformational behavior of peptides in the solid state. This is vital for the understanding of peptide structure in different environments (Lee & Ramamoorthy, 1999).

Synthetic Oligopeptides in Cell Cultures

Research on the effects of synthetic oligopeptides, including this compound, on cultured animal cells has shown that these peptides can enhance viable cell density and monoclonal antibody yields. This finding is significant for biotechnological applications and cell culture optimization (Franek & Katinger, 2002).

Future Directions

: Nafie, L., & Griebenow, K. (2004). The Conformation of Tetraalanine in Water Determined by Polarized Raman, FT-IR, and VCD Spectroscopy. Journal of the American Chemical Society, 126(9), 2768–2776. Link

Biochemical Analysis

Biochemical Properties

Tetraalanine plays a significant role in biochemical reactions due to its ability to adopt specific conformations, such as the polyproline II (PPII) helix . This conformation is prevalent in disordered polypeptides and unfolded proteins. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For example, this compound can undergo hydrolysis in the presence of proteolytic enzymes, leading to the formation of smaller peptides and amino acids . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of proteolytic enzymes, leading to the formation of smaller peptides and amino acids . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the long-term impact of this compound in biological systems.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZLXZJVUFLNY-XAMCCFCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-79-4
Record name Alanyl-alanyl-alanyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-L-alanyl-N-L-alanyl-N-L-alanyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI1804G4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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